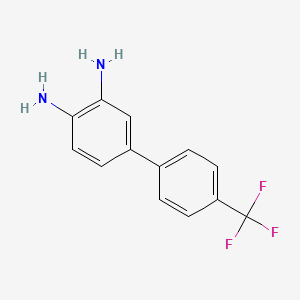
4'-(Trifluoromethyl)-3,4-biphenyldiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Trifluoromethyl)-3,4-biphenyldiamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-3,4-biphenyldiamine typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, 1,10-phenanthroline (phen) as the ligand, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and simplified purification steps are crucial. The reaction conditions are often adjusted to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Trifluoromethyl)-3,4-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated quinones, reduced amines, and substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-(Trifluoromethyl)-3,4-biphenyldiamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 4’-(Trifluoromethyl)-3,4-biphenyldiamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4’-(Trifluoromethyl)-3,4-biphenyldiamine is unique due to the presence of two amine groups on the biphenyl structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H11F3N2 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7H,17-18H2 |
InChI-Schlüssel |
RCBZPPKGMFRMKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















